molecular formula C10H13ClN2O4S B2624193 N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide CAS No. 415910-32-6

N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide

Cat. No. B2624193
CAS RN: 415910-32-6
M. Wt: 292.73
InChI Key: XNICQKNRODLDEQ-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide” is a complex organic compound. It contains a benzene ring which is substituted with a chloro group at the 4th position and a nitro group at the 3rd position. The benzene ring is also attached to a sulfonamide group, which in turn is connected to a tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the chloro and nitro substituents, and the sulfonamide and tert-butyl groups. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The nitro group could potentially undergo reduction reactions, while the chloro group might participate in substitution reactions. The sulfonamide and tert-butyl groups could also engage in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring, the chloro and nitro groups, and the sulfonamide and tert-butyl groups would likely confer specific properties such as solubility, reactivity, and stability .

Scientific Research Applications

1. Chemical Synthesis and Applications

  • N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide has been utilized in chemical synthesis, particularly in the formation of esters and ethers. It serves as a sulfonimidate alkylating agent, demonstrating effectiveness in the ethylation of acids, alcohols, and phenols (Maricich et al., 2013).

2. Electrochemical Properties and Reactions

  • Research on its electrochemical properties has shown that this compound undergoes cathodic cleavage when reduced, leading to the formation of stable anion radicals. This finding is significant for understanding the electrochemical behavior of related compounds (Zanoni & Stradiotto, 1991).

3. Role in Organic Chemistry Reactions

  • It plays a role in the synthesis of various organic compounds. For instance, it has been used in the preparation of 3-chloro-2-nitrophenylacetonitrile, a compound with potential applications in organic synthesis (Jin Dong-yuan, 2009). Additionally, its derivatives are used in the preparation of secondary amines and as a protecting group for amines (Fukuyama, Jow, & Cheung, 1995).

4. Catalysis and Chemical Reactions

  • The compound has been employed in catalysis, for example, in the oxidation of alcohols to carbonyl compounds. Its role in these reactions highlights its utility in facilitating specific chemical transformations (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).

5. Bioorganic Chemistry

  • In bioorganic chemistry, it has been used to create novel classes of compounds, such as [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases. This demonstrates its potential in medicinal chemistry and drug design (Sapegin et al., 2018).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could potentially be explored for its applications in medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-10(2,3)12-18(16,17)7-4-5-8(11)9(6-7)13(14)15/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNICQKNRODLDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butylamine (5.1 g, 70 mmol) in dichloromethane (200 mL) was added dropwise a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (17.9 g, 70 mmol) in dichloromethane (100 mL) at room temperature over a period of 30 min, and then the reaction mixture was stirred for 2 h. The reaction mixture was poured into water (100 mL), the organic phase was separated, and the aqueous phase was extracted with ethyl acetate (100 mL). The combined organic extracts were washed with water (50 mL) and brine (20 mL), dried (Na2SO4), and concentrated to give 21.3 g (quant.) of the title compound as yellow solids: 1H-NMR (CDCl3) δ 8.38 (1H, d, J=2.0 Hz), 8.02 (1H, dd, J=2.0, 8.6 Hz), 7.70 (1H, d, J=8.6 Hz), 4.95 (1H, br.s), 1.28 (9H, s).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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